Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate
Description
Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate (CAS 173436-66-3) is a benzoate ester derivative featuring a 4-methylphenyl sulfonamide substituent at the 3-position of the aromatic ring and a methyl ester group at the carboxylate position. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 319.38 g/mol . The compound is structurally characterized by:
- Substituent positioning (the 4-methyl group on the benzoate ring may influence steric effects and solubility).
This compound is synthesized via sulfonylation of 3-aminobenzoic acid derivatives followed by esterification, as inferred from related syntheses of sulfonamide benzoates .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3 |
InChI Key |
ZNIQGOSLXCIOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for MSAB involves the reaction of 3-aminobenzoic acid methyl ester with 4-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield MSAB.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers typically employ standard organic synthesis techniques to prepare MSAB.
Chemical Reactions Analysis
MSAB undergoes several types of reactions:
Substitution Reactions: MSAB can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Common reagents include amines or other nucleophiles.
Oxidation and Reduction Reactions: MSAB may undergo oxidation or reduction processes, although specific examples are not widely reported.
Major Products: The major products formed from MSAB reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Wnt/β-Catenin Pathway Research: MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells.
Drug Development: Researchers explore MSAB’s potential as an anti-cancer agent by modulating Wnt/β-catenin signaling.
Cancer Therapy: MSAB’s efficacy against Wnt-dependent cancer growth makes it a promising candidate for cancer treatment.
Cell Signaling Studies: MSAB helps elucidate the role of Wnt/β-catenin signaling in cellular processes.
Pharmaceuticals: MSAB’s unique mechanism of action may inspire drug development.
Biotechnology: Researchers investigate its applications in gene expression regulation.
Mechanism of Action
MSAB directly interacts with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction leads to β-catenin ubiquitination and subsequent proteasomal degradation. By downregulating Wnt/β-catenin target genes, MSAB selectively inhibits cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate with structurally or functionally related sulfonamide benzoate esters, based on evidence from pesticide chemistry, safety data sheets, and synthetic reports:
Structural and Functional Differences
Sulfonamide vs. Sulfonylurea Groups :
- The target compound contains a 4-methylbenzenesulfonamide group, whereas triflusulfuron and ethametsulfuron methyl esters feature sulfonylurea moieties linked to triazine rings . Sulfonylureas are critical for herbicidal activity via enzyme inhibition, whereas sulfonamides are more commonly associated with antimicrobial or anti-inflammatory roles.
Heterocyclic Additions: The triazole and cyanophenoxy groups in the compound from suggest applications in targeted drug delivery or kinase inhibition, diverging from the agrochemical focus of sulfonylurea analogs .
Notes
Research Gaps: Direct pharmacological or agrochemical data for this compound are absent in the provided evidence, highlighting a need for further biological testing.
Structural Versatility : The benzoate-sulfonamide scaffold is highly modifiable, enabling diverse applications ranging from drug candidates to polymer additives.
Regulatory Considerations : Sulfonylurea herbicides (e.g., metsulfuron) are subject to strict environmental regulations due to persistence in soil , whereas sulfonamide derivatives may face different regulatory scrutiny.
Biological Activity
Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate, also known as methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide functional group, a methyl ester, and aromatic rings that contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C15H15N O4S
- Molecular Weight : 319.35 g/mol
- CAS Number : 175204-19-0
- Structure :
- The compound features a sulfonamide group attached to a benzoate moiety, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives like this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. In vitro assays have indicated that this compound can induce apoptosis in various cancer cells.
Case Study:
A study involving the treatment of human breast cancer cell lines with this compound revealed:
- IC50 Value : Approximately 25 µM after 48 hours of treatment.
- Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- The presence of the sulfonamide group, which enhances solubility and bioavailability.
- The methyl groups on the aromatic rings, which may increase lipophilicity and facilitate membrane penetration.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate, and how is structural confirmation achieved?
Synthesis typically involves sulfonylation of the parent amine using (4-methylphenyl)sulfonyl chloride under basic conditions. Key steps include:
- Sulfonylation : Reacting 3-amino-4-methylbenzoate derivatives with (4-methylphenyl)sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Esterification : Methyl ester formation via acid-catalyzed methanolysis if starting from carboxylic acid precursors.
Analytical techniques : - NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and functional groups.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination, though no specific data exists for this compound .
Q. How is purity assessed for this compound in pharmacological studies?
- Chromatography : HPLC or TLC (e.g., hexane/EtOH systems) to monitor reaction progress and purity .
- Elemental analysis : To verify C, H, N, S composition.
- Melting point determination : Consistency in melting range (e.g., 217–220°C for related analogs) indicates purity .
Advanced Research Questions
Q. What experimental strategies elucidate the β-catenin degradation mechanism induced by this compound in Wnt-dependent cancers?
- Western blotting : Monitor β-catenin protein levels post-treatment to confirm degradation .
- Ubiquitination assays : Use proteasome inhibitors (e.g., MG-132) to accumulate ubiquitinated β-catenin, confirming proteasomal targeting .
- Transcriptional profiling : qRT-PCR or RNA-seq to assess downstream Wnt target genes (e.g., MYC, Cyclin D1).
- Cellular viability assays : Dose-response curves (IC₅₀ determination) in Wnt-activated cell lines (e.g., HCT116, HT115) .
Q. How should researchers address discrepancies in anti-proliferative efficacy across cancer cell lines?
- Cell line stratification : Prioritize lines with validated Wnt/β-catenin activation (e.g., APC mutations, β-catenin stabilization) .
- Pathway inhibition validation : Compare β-catenin degradation efficiency via Western blotting in sensitive vs. resistant lines.
- Off-target profiling : Assess activity against unrelated pathways (e.g., MAPK, PI3K) to rule out nonspecific effects.
Q. What in vivo models validate the therapeutic potential of this compound, and what are critical study design parameters?
- Xenograft models : Implant Wnt-dependent cancer cells (e.g., HCT116, H23) into immunocompromised mice .
- Dosing regimens : Daily intraperitoneal or oral administration, with dose optimization based on pharmacokinetic studies.
- Endpoint metrics : Tumor volume/weight reduction, histopathology for β-catenin loss, and toxicity monitoring (e.g., liver/kidney function).
Q. How can structure-activity relationship (SAR) studies optimize Wnt inhibitory activity of derivatives?
- Substituent modification : Vary substituents on the benzoate ring (e.g., electron-withdrawing groups) or sulfonamide moiety to enhance binding.
- Molecular docking : Use β-catenin crystal structures (PDB: 1JDH) to predict binding interactions and guide synthesis .
- In vitro screening : Test analogs in β-catenin-dependent luciferase reporter assays for transcriptional inhibition.
Data Contradiction Analysis
Q. How should conflicting results in β-catenin degradation kinetics between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure compound bioavailability, half-life, and tissue distribution to explain reduced in vivo efficacy.
- Microenvironmental factors : Assess tumor hypoxia or stromal interactions that may alter drug activity.
- Biomarker validation : Use immunohistochemistry to confirm β-catenin degradation in tumor tissues vs. cell lines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
